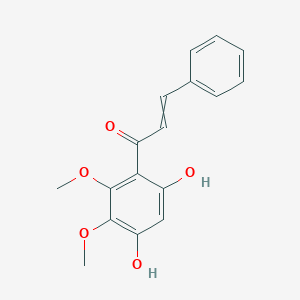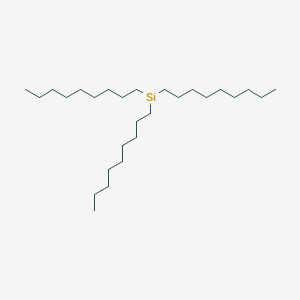
CID 20430968
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
CID 20430968 is a chemical compound that has garnered attention in various scientific fields due to its unique properties and potential applications. This compound is known for its complex structure and significant reactivity, making it a subject of interest for researchers in chemistry, biology, medicine, and industry.
Métodos De Preparación
The preparation of CID 20430968 involves several synthetic routes and reaction conditions. One common method includes the use of triglycerides or condensation polymers such as polyesters and polyamides. These materials are subjected to mechanical processing in the presence of a nucleophile . Another method involves the preparation of 7-alkylindole derivatives through a C-H alkylation reaction using N-protective indole and halogenated hydrocarbons under the action of a manganese catalyst and magnesium metal .
Análisis De Reacciones Químicas
CID 20430968 undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and halogenated compounds. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield different oxidized derivatives, while substitution reactions can produce various substituted compounds .
Aplicaciones Científicas De Investigación
CID 20430968 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic processes. In biology, it has been studied for its potential effects on cellular processes and its interactions with biological molecules. In medicine, this compound is being explored for its potential therapeutic applications, including its use in drug development and disease treatment. In industry, this compound is utilized in the production of various materials and chemicals .
Mecanismo De Acción
The mechanism of action of CID 20430968 involves its interaction with specific molecular targets and pathways. This compound exerts its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparación Con Compuestos Similares
CID 20430968 can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include CID 5363192, CID 440869, CID 5363411, CID 5283028, and CID 535324 These compounds share certain structural features and reactivity patterns with this compound but differ in their specific properties and applications
Conclusion
This compound is a versatile and significant compound with a wide range of applications in scientific research and industry Its unique properties and reactivity make it a valuable subject of study for researchers in various fields
Propiedades
Fórmula molecular |
C27H57Si |
|---|---|
Peso molecular |
409.8 g/mol |
InChI |
InChI=1S/C27H57Si/c1-4-7-10-13-16-19-22-25-28(26-23-20-17-14-11-8-5-2)27-24-21-18-15-12-9-6-3/h4-27H2,1-3H3 |
Clave InChI |
WVCYSBBRQNBFCP-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCC[Si](CCCCCCCCC)CCCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-Azabicyclo[3.2.1]oct-6-ene-8-carboxylic acid, 3-oxo-, methyl ester](/img/structure/B14649547.png)
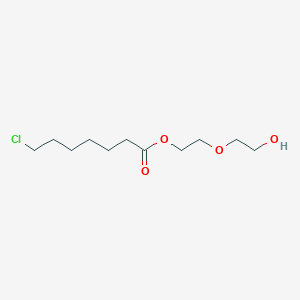
![Benzothiazolium, 3-ethyl-2-[3-(3-ethyl-5-methyl-2(3H)-benzothiazolylidene)-2-methyl-1-propenyl]-5-methyl-, iodide](/img/structure/B14649555.png)

![N'-[(Ethoxycarbonyl)oxy]ethanimidamide](/img/structure/B14649569.png)
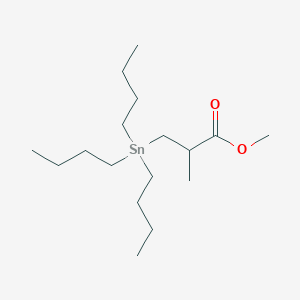
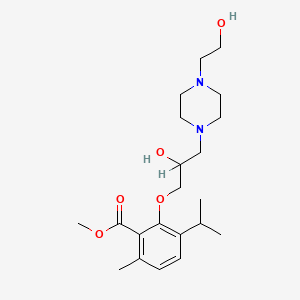
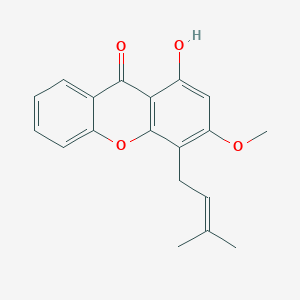
![Methyl [2-(diethoxyphosphoryl)hydrazinylidene]acetate](/img/structure/B14649603.png)
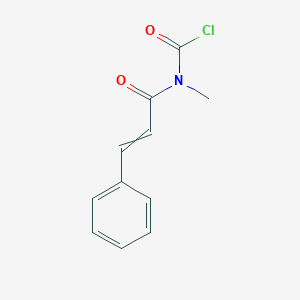
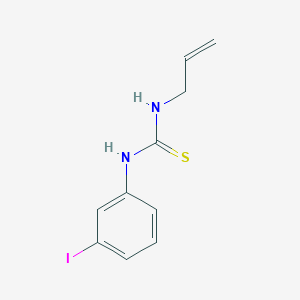
![4-[(4-Aminocyclohexyl)methyl]cyclohexan-1-amine;carbonic acid;hexane-1,6-diol;5-isocyanato-1-(isocyanatomethyl)-1,3,3-trimethylcyclohexane](/img/structure/B14649629.png)
